4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole
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Overview
Description
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxolane ring, and a nitrobenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then cyclized to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of large-scale reactors, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothioanisole: Similar in structure but lacks the dioxolane and nitro groups.
Difenoconazole: Contains a dioxolane ring but differs in other structural aspects.
Uniqueness
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2O5S |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C17H13ClN2O5S/c18-11-3-1-10(2-4-11)9-26-14-8-12(20(21)22)7-13-15(14)16(19-25-13)17-23-5-6-24-17/h1-4,7-8,17H,5-6,9H2 |
InChI Key |
VGEPFPAAQXLWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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